7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane
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Overview
Description
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif combining an oxetane and an azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can offer new avenues for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The reaction conditions often include the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Oxone®.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ring-fused benzimidazoles.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, its binding to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1) enables efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is facilitated by the compound’s ability to form hydrogen bonds with the His194 residue of NQO1 .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
Morpholine: A common structural motif in medicinal chemistry, though not spirocyclic.
Uniqueness
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is unique due to its combination of an oxetane and an azaspiro ring system, which provides metabolic robustness and the ability to form specific hydrogen bonds, enhancing its potential as a drug candidate .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-1-oxa-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-3-1-11(2-4-12)14-8-5-13(6-9-14)7-10-18-13/h1-4H,5-10H2 |
InChI Key |
RFCWFLPXBFLNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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